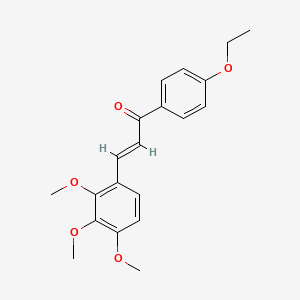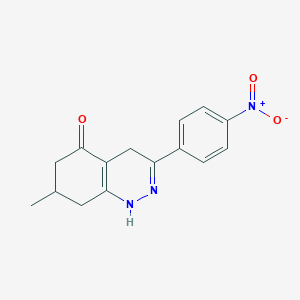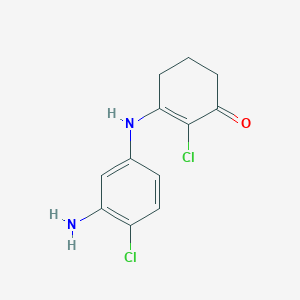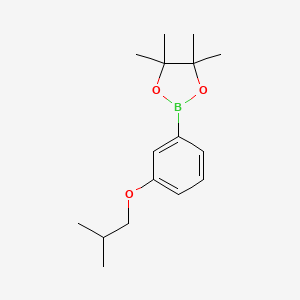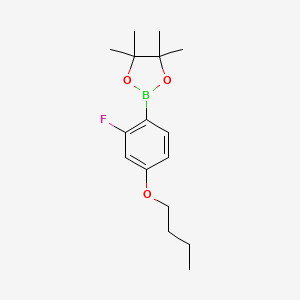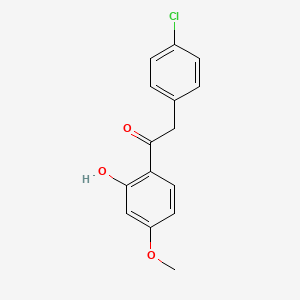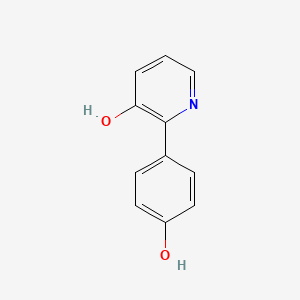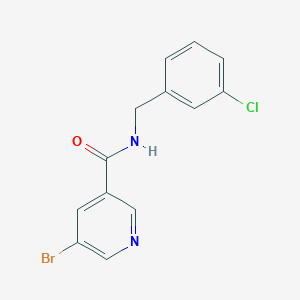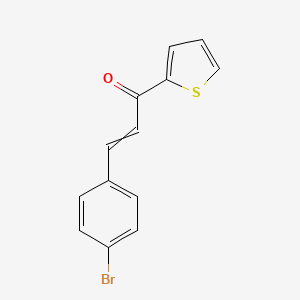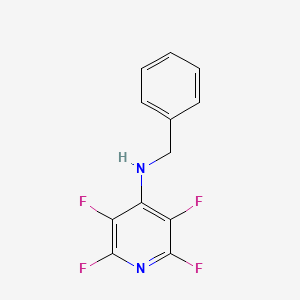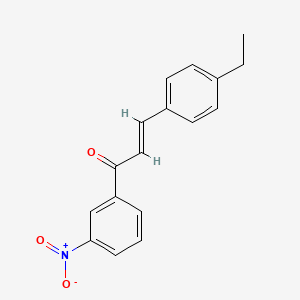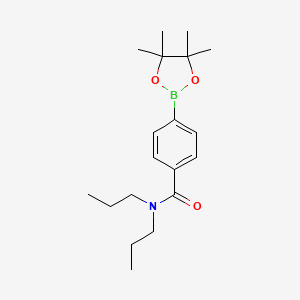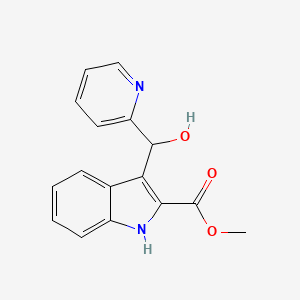
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester (HPMICE) is a synthetic compound with a wide range of applications in scientific research. HPMICE is a highly potent, selective agonist of the adenosine A2A receptor (A2AR), an important target for the development of novel therapeutics for a variety of diseases, including cancer, Parkinson’s disease, and Alzheimer’s disease. HPMICE has been studied extensively for its potential as a tool in laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory applications have been elucidated.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester involves the reaction of 2-aminoacetophenone with pyridine-2-carboxaldehyde to form 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with indole-2-carboxylic acid methyl ester in the presence of a base to form the final product.
Starting Materials
2-aminoacetophenone, pyridine-2-carboxaldehyde, indole-2-carboxylic acid methyl ester, base
Reaction
Step 1: Reaction of 2-aminoacetophenone with pyridine-2-carboxaldehyde in the presence of a base to form 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one., Step 2: Reaction of 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one with indole-2-carboxylic acid methyl ester in the presence of a base to form 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester.
Scientific Research Applications
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been widely used in scientific research due to its high selectivity and potency as an agonist of the A2AR. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been used to study the role of A2AR in various physiological processes, including blood pressure regulation, inflammation, and metabolism. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has also been used to study the role of A2AR in the development and progression of various diseases, such as cancer, Parkinson’s disease, and Alzheimer’s disease. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been used to study the effects of A2AR agonists on the development of drug resistance in cancer cells, and it has been used to study the role of A2AR in the development of neurodegenerative diseases.
Mechanism Of Action
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester is a highly selective and potent agonist of the A2AR. It binds to the A2AR and activates the receptor, leading to a variety of downstream effects. Activation of the A2AR leads to the activation of a number of intracellular signaling pathways, including the cAMP/PKA, MAPK, and PI3K pathways. Activation of these pathways leads to a variety of physiological effects, including the regulation of blood pressure, inflammation, and metabolism.
Biochemical And Physiological Effects
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been shown to reduce blood pressure, reduce inflammation, and regulate metabolism. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has also been shown to modulate the activity of various enzymes and proteins, including adenylyl cyclase, phospholipase C, and protein kinase A. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has been shown to modulate the expression of various genes, including those involved in the regulation of cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has several advantages for laboratory experiments. It is highly potent and selective for the A2AR, and it has been shown to have a variety of biochemical and physiological effects. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester is commercially available and can be synthesized in high yields with excellent purity. However, there are some limitations to using 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester in laboratory experiments. 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has a short half-life in vivo, and it is rapidly metabolized. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has a narrow therapeutic window, and it can be toxic at high doses.
Future Directions
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester has a wide range of potential applications in scientific research. It has been used to study the role of A2AR in various physiological processes and diseases, and it has been used to study the effects of A2AR agonists on the development of drug resistance in cancer cells. In the future, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester could be used to study the role of A2AR in other diseases, such as diabetes and obesity. In addition, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester could be used to study the effects of A2AR agonists on the development of novel therapeutics. Finally, 3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester could be used to study the effects of A2AR agonists on the regulation of gene expression and protein activity.
properties
IUPAC Name |
methyl 3-[hydroxy(pyridin-2-yl)methyl]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)14-13(10-6-2-3-7-11(10)18-14)15(19)12-8-4-5-9-17-12/h2-9,15,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMGLXDHNOCPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxy-pyridin-2-yl-methyl)-1H-indole-2-carboxylic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


